

# Spectroscopic Profile of 4-Cyanocinnamic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Cyanocinnamic acid

Cat. No.: B097937

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Cyanocinnamic acid**, a molecule of interest in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, presented with clarity and precision to support scientific endeavors.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4-Cyanocinnamic acid** are presented below.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **4-Cyanocinnamic acid** exhibits characteristic signals corresponding to the aromatic and vinylic protons. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-COOH	~12.0 - 13.0	Singlet (broad)	-
H-7 (vinylic)	~7.7	Doublet	~16.0
H-2, H-6 (aromatic)	~7.8	Doublet	~8.0
H-3, H-5 (aromatic)	~7.9	Doublet	~8.0
H-8 (vinylic)	~6.6	Doublet	~16.0

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for the distinct carbon atoms in **4-Cyanocinnamic acid** are tabulated below.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C=O (Carboxylic Acid)	~167
C-4 (Aromatic)	~112
C-1 (Aromatic)	~138
C-2, C-6 (Aromatic)	~129
C-3, C-5 (Aromatic)	~133
C-7 (Vinylic)	~145
C-8 (Vinylic)	~120
CN (Nitrile)	~118

Note: The assignments are based on typical chemical shift ranges for similar compounds and may require further 2D NMR experiments for unambiguous confirmation.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-Cyanocinnamic acid** shows characteristic absorption bands for its carboxylic acid, nitrile, and aromatic functionalities.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3100 - 2500 (broad)	O-H stretch	Carboxylic Acid
~2230	C≡N stretch	Nitrile
~1700	C=O stretch	Carboxylic Acid
~1630	C=C stretch	Alkene
~1600, 1480	C=C stretch	Aromatic Ring
~980	=C-H bend (out-of-plane)	trans-Alkene

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of **4-Cyanocinnamic acid** is characterized by a strong absorption band in the ultraviolet region.

Solvent	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ , L mol <sup>-1</sup> cm <sup>-1</sup> )
Ethanol	~298	Not available

Note: The  $\lambda_{\text{max}}$  and molar absorptivity can be influenced by the solvent used for the measurement.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

### Sample Preparation:

- Weigh approximately 5-10 mg of **4-Cyanocinnamic acid**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ ) in an NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

### Data Acquisition:

- Record the  $^1H$  NMR spectrum on a 300 MHz or higher field NMR spectrometer.
- Acquire the  $^{13}C$  NMR spectrum on the same instrument, typically requiring a longer acquisition time due to the lower natural abundance of the  $^{13}C$  isotope.

## IR Spectroscopy

### Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **4-Cyanocinnamic acid** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

### Data Acquisition:

- Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400  $cm^{-1}$ .
- Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

## UV-Vis Spectroscopy

### Sample Preparation:

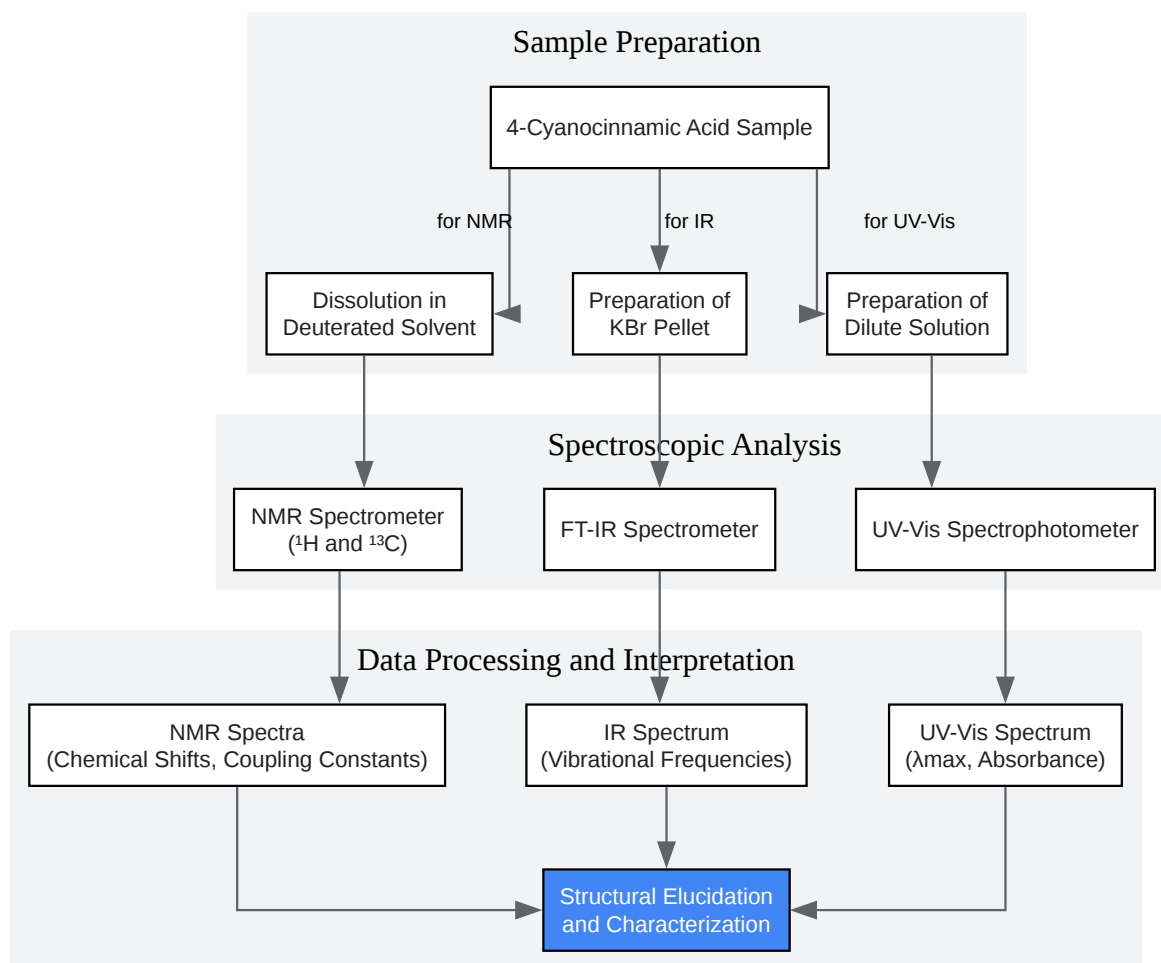
- Prepare a stock solution of **4-Cyanocinnamic acid** of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol).
- Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

### Data Acquisition:

- Use a dual-beam UV-Vis spectrophotometer.
- Fill a quartz cuvette with the solvent to be used as a reference (blank).
- Fill a second quartz cuvette with the sample solution.
- Scan the sample over a wavelength range of approximately 200-400 nm to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a chemical compound like **4-Cyanocinnamic acid** is illustrated in the diagram below.



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Caption: General workflow for the spectroscopic analysis of **4-Cyanocinnamic acid**.

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